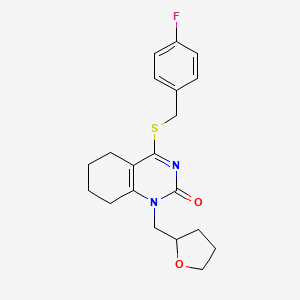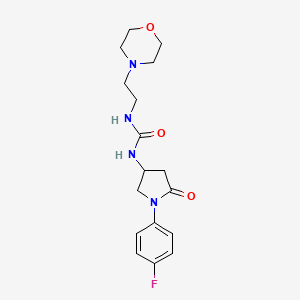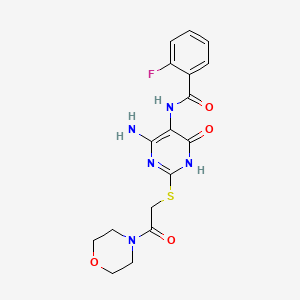![molecular formula C13H13N3O B2677783 N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide CAS No. 2248782-39-8](/img/structure/B2677783.png)
N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide, also known as CID 5281565, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. It has also been suggested that it modulates various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. Additionally, it has been found to induce oxidative stress and DNA damage in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide is its potent anticancer activity against various cancer cell lines. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties. However, one of the main limitations for lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential applications in other fields, such as immunology and neurology. Additionally, further studies are needed to evaluate its safety and efficacy in vivo. Overall, N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide involves several steps, including the reaction of 2-(bromomethyl)acrylonitrile with indole-6-carbaldehyde, followed by reduction with sodium borohydride and acylation with acetic anhydride. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties.
Propiedades
IUPAC Name |
N-[1-(cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-13(17)15-11-4-3-10-5-7-16(8-6-14)12(10)9-11/h2-4,9H,1,5,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGYTWUZPDHKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCN2CC#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(Cyanomethyl)indolin-6-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-chlorophenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677701.png)
![5-benzyl-N-(4-chlorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2677702.png)
![methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate](/img/structure/B2677703.png)
![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2677705.png)

![3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid](/img/structure/B2677707.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)
![1-(Azepan-1-yl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2677712.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)


![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)

![3,4,5-trimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2677723.png)